N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide
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Overview
Description
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is known for its potential biological activities and is often studied for its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide typically involves the condensation of 2-aminopyridines with arylglyoxals. The reaction is carried out under controlled conditions to ensure the formation of the imidazo[1,2-a]pyridine core. The methoxyphenyl group is introduced through a substitution reaction, and the final product is obtained by amidation with 2-methylpropanamide.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions to streamline the synthesis process. These reactions allow for the simultaneous formation of multiple bonds, reducing the number of steps required and increasing the overall yield. The use of catalysts and optimized reaction conditions is crucial to achieve high purity and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The methoxy group and other substituents can be replaced with different functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including neurological disorders and inflammation.
Industry: The compound’s derivatives are explored for use in materials science and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide is unique due to its specific substitution pattern and the presence of the methoxyphenyl group. This structural feature may confer distinct biological activities and pharmacokinetic properties compared to other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C18H19N3O2/c1-12(2)18(22)20-17-16(13-7-9-14(23-3)10-8-13)19-15-6-4-5-11-21(15)17/h4-12H,1-3H3,(H,20,22) |
InChI Key |
DLHXNUGMKQPWBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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